Fiscalin C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fiscalin C can be synthesized through various methods, including the Eguchi-aza Wittig approach and the Mazurkiewicz–Ganesan approach . These methods involve the formation of the pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety . The synthesis typically requires specific reaction conditions, such as the use of anthranilic acid, chiral N-protected alpha-amino acids, and tryptophan methyl esters .
Industrial Production Methods: . The optimization of these processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Fiscalin C undergoes various chemical reactions, including oxidation, hydrolysis, nucleophilic attack by water, dehydration, deprotonation, and aldol reactions . These reactions are essential for the modification and functionalization of this compound to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, acids, bases, and nucleophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include neosartoryadins A and B, which are generated through further modification by oxidation, hydrolysis, and aldol reactions .
Scientific Research Applications
Fiscalin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown potential as a novel indole alkaloid alternative for the treatment of multidrug-resistant Gram-positive bacterial infections . Additionally, this compound derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases . In the field of oncology, this compound and its derivatives have demonstrated promising antitumor activity .
Mechanism of Action
The mechanism of action of Fiscalin C involves its interaction with bacterial cell walls, leading to the inhibition of biofilm formation and reduction of metabolic activity . This compound exhibits synergistic activity when combined with other antibiotics, such as oxacillin . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and biofilm formation .
Comparison with Similar Compounds
Similar Compounds: Fiscalin C is structurally related to other indole alkaloids, such as neofiscalin A, epi-neofiscalin A, and epi-fiscalin C . These compounds share similar core structures but differ in their stereochemistry and biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its unique ability to exhibit synergistic activity with other antibiotics, enhancing their effectiveness against multidrug-resistant bacteria . Additionally, this compound has shown potential in neuroprotection and antitumor activity, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZIMAMLQIPDR-SHYROUOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894002 | |
Record name | Fiscalin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149008-36-6 | |
Record name | Fiscalin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fiscalin C and where is it found?
A1: this compound is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been isolated from various fungal species, including the marine sponge-associated fungus Neosartorya siamensis [, , ] and the wood-decaying fungus Xylaria humosa [].
Q2: What are the known biological activities of this compound?
A2: Research suggests that this compound possesses both antimicrobial and antitumor properties:
- Antimicrobial activity: While this compound alone doesn't significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates synergistic activity when combined with oxacillin []. This suggests its potential use in combination therapy against multidrug-resistant bacterial infections.
- Antitumor activity: this compound, along with other compounds isolated from Neosartorya siamensis extract, was found to enhance the cytotoxic effects of doxorubicin (an anticancer drug) in lung cancer cells (A549) [].
Q3: How does this compound impact biofilm formation?
A3: Although it doesn't significantly inhibit bacterial growth on its own, this compound effectively inhibits biofilm formation by MRSA without affecting bacterial viability [, ]. Biofilms are a major concern in clinical settings as they increase bacterial resistance to antibiotics. This property of this compound makes it a promising candidate for developing novel strategies to combat MRSA infections.
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